molecular formula C24H21N5OS2 B376630 7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one CAS No. 351341-89-4

7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one

Cat. No.: B376630
CAS No.: 351341-89-4
M. Wt: 459.6g/mol
InChI Key: AJIJRRVOKLVRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrido, thieno, triazolo, and pyrimidinone moieties

Preparation Methods

The synthesis of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of signal transduction processes or interference with DNA replication, depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with fused rings, such as:

The uniqueness of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one lies in its specific combination of fused rings and the presence of benzyl and thioxo groups, which confer distinct chemical and biological properties.

Properties

CAS No.

351341-89-4

Molecular Formula

C24H21N5OS2

Molecular Weight

459.6g/mol

IUPAC Name

7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one

InChI

InChI=1S/C24H21N5OS2/c30-21-20-18-11-12-27(13-16-7-3-1-4-8-16)15-19(18)32-22(20)29-23(25-26-24(29)31)28(21)14-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,26,31)

InChI Key

AJIJRRVOKLVRAM-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.